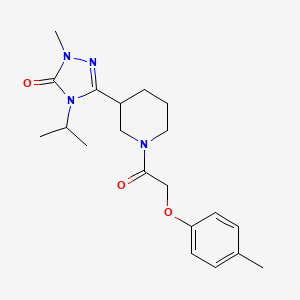![molecular formula C26H32N4O B11193130 5-butyl-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11193130.png)
5-butyl-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-butyl-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one typically involves multiple steps. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction is followed by cyclization to form the pyrimidinone core . The piperazine moiety is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated synthesis platforms can streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-butyl-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-butyl-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a neuroprotective and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating central nervous system disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-butyl-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. It has been shown to bind to receptors such as α1B, 5-HT1A, and D2, indicating its role in modulating neurotransmitter systems . This interaction can lead to various pharmacological effects, including anxiolytic and antidepressant activities.
Comparison with Similar Compounds
Similar Compounds
- 5-butyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
- 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one
Uniqueness
5-butyl-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is unique due to its specific structural features, such as the presence of the diphenylmethyl group on the piperazine ring. This structural modification can influence its pharmacological properties and make it distinct from other similar compounds.
Properties
Molecular Formula |
C26H32N4O |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-5-butyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C26H32N4O/c1-3-4-15-23-20(2)27-26(28-25(23)31)30-18-16-29(17-19-30)24(21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-14,24H,3-4,15-19H2,1-2H3,(H,27,28,31) |
InChI Key |
VNTJXMFKMUYECE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=C(NC1=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1,3-Benzodioxol-5-yl)-5-{[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11193050.png)
![N-(2-fluorophenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11193054.png)
![3-ethyl-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11193061.png)
![2-methyl-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11193066.png)

![4-(2-chlorophenyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11193078.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B11193081.png)
![N-[2-(Piperidin-1-YL)pyrimidin-5-YL]-2-(trifluoromethyl)benzamide](/img/structure/B11193086.png)
![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B11193094.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide](/img/structure/B11193110.png)
![1-[(3-Cyanophenyl)methyl]-4-(4-fluorophenyl)-1H-indol-5-YL N,N-diethylcarbamate](/img/structure/B11193115.png)
![2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11193119.png)
![2-(4-benzylpiperazin-1-yl)-6-{[(4-chlorophenyl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B11193131.png)
